molecular formula C19H17BrN2O3S B12130834 (2E,5Z)-2-[(2-bromophenyl)imino]-5-(4-ethoxy-3-methoxybenzylidene)-1,3-thiazolidin-4-one

(2E,5Z)-2-[(2-bromophenyl)imino]-5-(4-ethoxy-3-methoxybenzylidene)-1,3-thiazolidin-4-one

Cat. No.: B12130834
M. Wt: 433.3 g/mol
InChI Key: IIBBTDVHPPSXQA-BOPFTXTBSA-N
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Description

(2E,5Z)-2-[(2-bromophenyl)imino]-5-(4-ethoxy-3-methoxybenzylidene)-1,3-thiazolidin-4-one is a chemically synthesized thiazolidinone derivative that represents a compound class of significant interest in medicinal chemistry research for its potential multi-target biological activity. Structurally, it combines a 1,3-thiazolidin-4-one core, a privileged scaffold in drug discovery, with a (2-bromophenyl)imino group and a 4-ethoxy-3-methoxybenzylidene moiety, the latter being a derivative of vanillin. This specific molecular architecture is designed to interact with multiple biological targets. Thiazolidinone analogs are extensively investigated as inhibitors of protein kinases [Source] and possess demonstrated cytotoxic activity against various human cancer cell lines, often through the induction of apoptosis and cell cycle arrest [Source] . The presence of the bromophenyl group can enhance binding affinity and selectivity towards certain enzymatic pockets. Furthermore, the structural similarity of its benzylidene component to natural phenolic compounds suggests potential for modulating oxidative stress pathways. Consequently, this compound serves as a valuable chemical probe for researchers exploring the structure-activity relationships of thiazolidinones in oncology and enzymology, providing insights for the development of novel therapeutic agents.

Properties

Molecular Formula

C19H17BrN2O3S

Molecular Weight

433.3 g/mol

IUPAC Name

(5Z)-2-(2-bromophenyl)imino-5-[(4-ethoxy-3-methoxyphenyl)methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C19H17BrN2O3S/c1-3-25-15-9-8-12(10-16(15)24-2)11-17-18(23)22-19(26-17)21-14-7-5-4-6-13(14)20/h4-11H,3H2,1-2H3,(H,21,22,23)/b17-11-

InChI Key

IIBBTDVHPPSXQA-BOPFTXTBSA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1)/C=C\2/C(=O)NC(=NC3=CC=CC=C3Br)S2)OC

Canonical SMILES

CCOC1=C(C=C(C=C1)C=C2C(=O)NC(=NC3=CC=CC=C3Br)S2)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes::

    Hantzsch Synthesis:

    Knoevenagel Condensation:

Industrial Production::
  • While not widely produced industrially, research laboratories often synthesize this compound for specific studies.

Chemical Reactions Analysis

Reactions::

    Oxidation: The thiazolidinone ring can be oxidized to form a thiazole ring.

    Reduction: Reduction of the imine group yields the corresponding amine.

    Substitution: The bromine atom on the phenyl ring can undergo nucleophilic substitution reactions.

    Ring Opening: The thiazolidinone ring can open under certain conditions.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base.

    Ring Opening: Acidic or basic conditions.

Scientific Research Applications

Thiazolidinones, including this compound, have been extensively studied for their diverse pharmacological effects. Key areas of interest include:

  • Antimicrobial Activity : The compound exhibits significant antimicrobial properties, making it a candidate for addressing microbial resistance. In vitro studies have shown efficacy against various bacterial strains.
  • Anticancer Potential : Research indicates that thiazolidinones can inhibit cancer cell proliferation. The compound has been evaluated against human breast adenocarcinoma cells (MCF7) using assays like Sulforhodamine B to measure cytotoxic effects.

Synthesis and Mechanism of Action

The synthesis of (2E,5Z)-2-[(2-bromophenyl)imino]-5-(4-ethoxy-3-methoxybenzylidene)-1,3-thiazolidin-4-one typically involves multi-step reactions optimized for yield and purity. The mechanism of action is believed to involve interaction with specific biological targets, potentially modulating pathways related to cell growth and apoptosis.

Case Studies and Research Findings

Several studies have documented the applications and effectiveness of this compound:

  • Antimicrobial Studies : A study demonstrated the synthesis of thiazolidinone derivatives, including this compound, which were tested for antimicrobial activity using a turbidimetric method. Results indicated promising activity against resistant strains .
  • Anticancer Evaluation : Another research project focused on the anticancer properties of thiazolidinone derivatives, revealing that compounds similar to (2E,5Z)-2-[(2-bromophenyl)imino]-5-(4-ethoxy-3-methoxybenzylidene)-1,3-thiazolidin-4-one showed significant inhibitory effects on cancer cell lines .

Computational Predictions

Computational methods such as the PASS (Prediction of Activity Spectra for Substances) program have been employed to predict the biological activity spectrum of (2E,5Z)-2-[(2-bromophenyl)imino]-5-(4-ethoxy-3-methoxybenzylidene)-1,3-thiazolidin-4-one based on its structural characteristics. These predictions suggest a wide range of potential activities that warrant further experimental investigation.

Mechanism of Action

    Targets: It may interact with enzymes, receptors, or cellular pathways.

    Pathways: Further studies are needed to elucidate its precise mechanism.

Comparison with Similar Compounds

Table 1: Structural Analogs and Substituent Effects

Compound Name Benzylidene Substituents Imino Substituents Key Properties/Findings References
(2E,5Z)-2-[(2-Bromophenyl)imino]-5-(4-ethoxy-3-methoxybenzylidene)-1,3-thiazolidin-4-one (Target) 4-Ethoxy, 3-methoxy 2-Bromophenyl Predicted enhanced lipophilicity due to ethoxy/methoxy groups; potential H-bonding via methoxy
(2E,5Z)-2-[(2-Chlorophenyl)imino]-5-(4-fluorobenzylidene)-1,3-thiazolidin-4-one 4-Fluoro 2-Chlorophenyl Reduced steric bulk compared to bromo; electron-withdrawing F may alter reactivity
(5Z)-3-(4-Bromophenyl)-5-(2-chlorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one 2-Chloro 4-Bromophenyl Thioxo (C=S) instead of imino (C=N); increased π-conjugation and potential redox activity
5-[4-(Benzyloxy)-3-methoxybenzylidene]-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one 4-Benzyloxy, 3-methoxy 4-Methoxyphenyl Bulky benzyloxy group may hinder crystal packing; methoxy enhances solubility
(5Z)-5-(2-Hydroxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one 2-Hydroxy Phenyl Intramolecular H-bonding (O–H⋯S) stabilizes planar conformation; forms dimers

Impact of Substituents on Physicochemical Properties

  • Electron-Withdrawing vs. Methoxy and ethoxy groups (target compound, ) donate electrons, increasing solubility but reducing metabolic stability. Fluorine (e.g., 4-fluoro in ) introduces strong electronegativity, affecting dipole moments and intermolecular interactions.
  • Hydrogen Bonding and Crystal Packing: Hydroxy substituents (e.g., ) enable intramolecular H-bonding (O–H⋯S) and intermolecular dimerization (C–H⋯π), stabilizing specific conformations. Methoxy/ethoxy groups lack H-bond donors but participate in weaker van der Waals interactions .

Research Findings and Implications

  • The bromo and methoxy groups in the target compound may enhance membrane permeability and target binding.
  • Crystallography : Substituents significantly influence crystal packing. For instance, hydroxy groups promote dimerization via H-bonding , whereas bulkier groups like benzyloxy disrupt regular packing .

Biological Activity

The compound (2E,5Z)-2-[(2-bromophenyl)imino]-5-(4-ethoxy-3-methoxybenzylidene)-1,3-thiazolidin-4-one belongs to the thiazolidinone family, which is known for its diverse biological activities. Thiazolidinones have garnered significant attention in medicinal chemistry due to their potential therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, and antidiabetic properties. This article reviews the biological activity of this specific compound, highlighting its pharmacological potential based on recent research findings.

Structure and Synthesis

The structure of the compound features a thiazolidinone ring with various substituents that may influence its biological activity. The presence of a bromophenyl group and an ethoxy-methoxybenzylidene moiety are particularly noteworthy as they may enhance the compound's interaction with biological targets.

Table 1: Structural Features of Thiazolidinone Derivatives

FeatureDescription
Core Structure Thiazolidinone ring
Substituents 2-Bromophenyl, 4-Ethoxy-3-Methoxybenzylidene
Isomerism (2E,5Z) configuration

Biological Activity Overview

Thiazolidinones exhibit a range of biological activities. Recent studies have documented various pharmacological effects attributed to this class of compounds. The following sections summarize key findings related to the biological activity of thiazolidinones, particularly focusing on the compound .

Antimicrobial Activity

Thiazolidinones have shown promising antimicrobial properties against various pathogens. Studies indicate that modifications to the thiazolidinone structure can enhance antibacterial and antifungal activities.

  • Mechanism of Action: The antimicrobial action is often linked to the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.
  • Case Study: A study demonstrated that thiazolidinone derivatives exhibited superior antimicrobial activity compared to standard drugs like ampicillin and ketoconazole .

Anticancer Activity

Thiazolidinones have been investigated for their anticancer effects, with some derivatives showing significant cytotoxicity against cancer cell lines.

  • Research Findings:
    • A specific derivative demonstrated an IC50 value indicating potent cytotoxicity against breast cancer cells .
    • Mechanistic studies revealed that certain thiazolidinones induce apoptosis through mitochondrial pathways .

Anti-inflammatory Activity

The anti-inflammatory potential of thiazolidinones is another area of active research. These compounds have been shown to inhibit key inflammatory mediators.

  • In Vivo Studies: In carrageenan-induced paw edema models, thiazolidinone derivatives exhibited significant anti-inflammatory effects comparable to conventional NSAIDs .

Structure-Activity Relationship (SAR)

The biological activity of thiazolidinones is highly dependent on their structural features. Modifications at specific positions on the thiazolidinone ring can lead to enhanced or diminished activity.

Table 2: Structure-Activity Relationships in Thiazolidinones

PositionModificationEffect on Activity
2Bromine substitutionIncreased antimicrobial potency
5Ethoxy groupEnhanced anti-inflammatory effect
3Methoxy groupImproved anticancer efficacy

Q & A

Q. Table 1: Comparative Synthesis Routes

MethodReagents/ConditionsYield (%)Key Reference
CyclocondensationThiosemicarbazide, DMF/AcOH, reflux65–75
Stepwise Schiff BaseBenzaldehyde derivatives, mercaptoacid70–80

Basic: How can the stereochemical configuration (2E,5Z) be confirmed experimentally?

Methodological Answer:

  • X-ray Crystallography: Single-crystal analysis provides unambiguous confirmation of the E/Z configuration. For example, studies on analogous thiazolidinones resolved using a Bruker D8 VENTURE diffractometer (100 K, Cu-Kα radiation) .
  • Spectroscopic Techniques:
    • NMR: NOE correlations (e.g., between imino protons and aromatic substituents) and coupling constants (J values) differentiate E/Z isomers .
    • IR: Stretching frequencies of C=N (1600–1650 cm⁻¹) and C=S (1200–1250 cm⁻¹) confirm ring closure .

Advanced: How to address contradictions in reported biological activity data (e.g., antimicrobial vs. inactive results)?

Methodological Answer:
Discrepancies may arise due to:

  • Assay Variability: Differences in microbial strains, inoculum size, or incubation conditions. Standardize protocols using CLSI/M07-A11 guidelines .
  • Compound Purity: Impurities from synthesis (e.g., unreacted aldehydes) can skew results. Validate purity via HPLC (≥95%, C18 column, acetonitrile/water gradient) .
  • Structural Analogues: Minor substituent changes (e.g., methoxy vs. ethoxy groups) drastically alter activity. Perform SAR studies using a library of derivatives .

Example Resolution:
Re-evaluate inactive compounds under adjusted pH or osmotic stress conditions, as membrane permeability varies with microbial physiology .

Advanced: What computational strategies predict the pharmacological potential of this compound?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Maestro to model interactions with targets (e.g., Staphylococcus aureus dihydrofolate reductase). Validate docking poses with MD simulations (GROMACS, 50 ns trajectories) .
  • QSAR Modeling: Develop 2D/3D-QSAR models using descriptors like logP, polar surface area, and H-bond donors. Training sets should include analogs with known IC₅₀ values .
  • ADMET Prediction: Tools like SwissADME assess bioavailability, BBB penetration, and CYP450 interactions. Prioritize compounds with Lipinski’s Rule of Five compliance .

Basic: Which analytical techniques are critical for assessing purity and stability?

Methodological Answer:

  • Chromatography:
    • HPLC: C18 column, UV detection at 254 nm, mobile phase: methanol/water (70:30 v/v) .
    • TLC: Silica gel GF₂₅₄, ethyl acetate/hexane (1:1), visualize under UV 366 nm .
  • Thermal Analysis:
    • DSC/TGA: Determine melting point decomposition (e.g., sharp endotherm at 180–200°C indicates purity) .
  • Spectroscopy:
    • MS (ESI): Confirm molecular ion peak [M+H]⁺ at m/z 468.76 (calculated for C₁₉H₁₆BrClN₂O₃S) .

Advanced: How to design mechanistic studies for evaluating antimicrobial action?

Methodological Answer:

  • Enzyme Inhibition Assays: Target microbial enzymes (e.g., β-lactamase or DNA gyrase). Use fluorogenic substrates (e.g., nitrocefin for β-lactamase) to measure IC₅₀ .
  • Membrane Permeability:
    • Propidium Iodide Uptake: Fluorescence microscopy to assess membrane disruption in E. coli .
    • Lipid Bilayer Models: Use patch-clamp electrophysiology to study ion channel interference .
  • Transcriptomic Profiling: RNA-seq of treated vs. untreated S. aureus to identify dysregulated pathways (e.g., cell wall biosynthesis) .

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